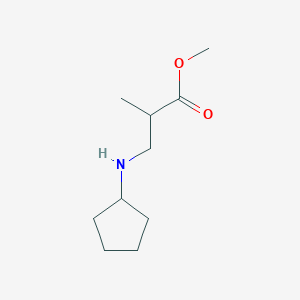

Methyl 3-(cyclopentylamino)-2-methylpropanoate

説明

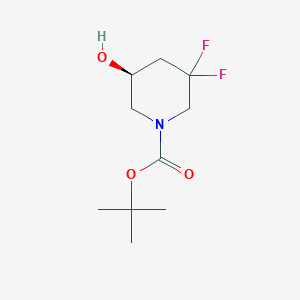

“Methyl 3-(cyclopentylamino)-2-methylpropanoate” is a biochemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered cyclopentyl ring, an ester group, and a secondary amine . The compound contains 29 bonds in total, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond . More detailed structural analysis would require advanced techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.科学的研究の応用

Metabolic Pathways and Toxicity Studies

Methyl 3-(cyclopentylamino)-2-methylpropanoate's metabolic pathways and toxicity have been subjects of investigation. Research has identified key enzymes involved in its metabolism and elucidated the balance between its formation and detoxification, which is crucial for understanding its potential toxicity and safety profile. Such studies are foundational for assessing the compound's safety in various applications (Cornet & Rogiers, 1997).

Epigenetic Modifications and Cancer Therapy

Investigations into DNA methyltransferase inhibitors have revealed the significant impact of methyl groups in epigenetic processes, influencing gene expression and, by extension, biological functions and disease states. This area of research, while not directly naming this compound, provides a context for understanding how methyl groups in compounds can be leveraged in designing cancer therapies and understanding their mechanisms at a molecular level (Goffin & Eisenhauer, 2002).

Synthetic Applications and Medicinal Chemistry

The compound's relevance extends into synthetic chemistry, where its properties as a precursor for bioactive molecules are invaluable. Research into related structures, such as methyl esters and their roles in synthesis and pharmacology, underscores the importance of this compound in the development of new therapeutic agents. These studies highlight the compound's potential as a building block in organic synthesis, leading to the creation of molecules with diverse biological activities (Farooq & Ngaini, 2019).

特性

IUPAC Name |

methyl 3-(cyclopentylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCDGGSBVUMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)